Lipophilicity Advantage vs. N,N-Diethyl Analog
2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide (CAS 124499-22-5) exhibits a calculated logP of 1.52 , which is 0.78 log units lower than the N,N-diethyl analog (CAS 885270-64-4, logP 2.30) . This difference indicates that the target compound is approximately 6-fold less lipophilic, which can influence membrane permeability, solubility, and off-target binding profiles. In medicinal chemistry, a logP below 3 is often desirable to balance potency with favorable ADME properties, and the target compound's value of 1.52 positions it favorably for oral bioavailability and reduced promiscuous binding compared to the more lipophilic diethyl variant.
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | logP = 1.52 |
| Comparator Or Baseline | N,N-Diethyl analog (CAS 885270-64-4): logP = 2.30 |
| Quantified Difference | ΔlogP = 0.78 (6-fold difference in partition coefficient) |
| Conditions | Calculated using ACD/Labs or similar in silico prediction models |
Why This Matters
A lower logP value enhances aqueous solubility and reduces non-specific binding, making the compound more suitable for assays requiring balanced lipophilicity and as a starting point for lead optimization.
